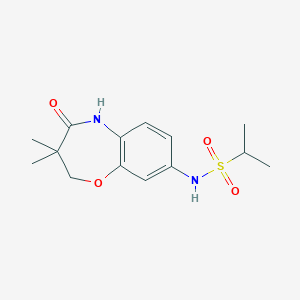

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide is a heterocyclic compound featuring a seven-membered benzoxazepine core fused with a sulfonamide group. The benzoxazepine ring system (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine) incorporates an oxygen atom and a nitrogen atom within its structure, while the propane-2-sulfonamide substituent introduces a sulfonamide moiety at the 8-position. This sulfonamide group is a critical functional motif, often associated with hydrogen-bonding interactions in medicinal chemistry and crystal engineering .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-9(2)21(18,19)16-10-5-6-11-12(7-10)20-8-14(3,4)13(17)15-11/h5-7,9,16H,8H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNVMVYUHVQKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Potential therapeutic applications include antimicrobial and anticancer research, where its efficacy and safety are evaluated.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A closely related analog, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (PDB ligand 6EW), shares the benzoxazepine core but differs in substituents (Table 1) . Key distinctions include:

- Ethyl vs. Dimethyl groups: The 5-position substituent in 6EW is an ethyl group, compared to the dimethyl groups at the 3,3-positions in the target compound.

- Trifluoroethyl vs. Propane-2-sulfonamide : The trifluoroethyl group in 6EW introduces strong electron-withdrawing effects, which could stabilize the sulfonamide’s acidity and influence binding affinity.

Table 1: Structural Comparison of Benzoxazepine-Based Sulfonamides

| Compound Name | Molecular Weight | Key Substituents | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide | 354.42 g/mol | 3,3-dimethyl (benzoxazepine), propane-2-sulfonamide | 2 donors, 4 acceptors |

| N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide | 484.53 g/mol | 5-ethyl, 3,3-dimethyl (benzoxazepine); 3,4-dimethylbenzene-sulfonamide; trifluoroethyl | 1 donor, 6 acceptors |

Hydrogen-Bonding Patterns

The sulfonamide group (-SO₂NH-) in the target compound acts as both a hydrogen-bond donor (N-H) and acceptor (S=O). In crystal structures, such motifs often form R₂²(8) hydrogen-bonding networks, as described by Etter’s graph-set analysis .

Ring Puckering and Conformational Dynamics

The seven-membered benzoxazepine ring in the target compound adopts a puckered conformation to alleviate steric strain. Cremer-Pople puckering parameters (e.g., amplitude $ q $ and phase angle $ \phi $) can quantify deviations from planarity . For example:

- In planar rings, $ q = 0 $.

- In chair-like conformations (common in saturated heterocycles), $ q $ values range from 0.5–1.0 Å.

Comparative studies of similar benzoxazepines suggest that substituents like the 3,3-dimethyl groups enforce a twist-boat conformation , enhancing rigidity and preorganizing the molecule for target binding .

Pharmacokinetic and Binding Implications

- Lipophilicity: The trifluoroethyl group in 6EW increases molecular weight (484.53 g/mol vs.

- Metabolic Stability : Fluorinated analogs (e.g., 6EW) often exhibit slower hepatic clearance due to C-F bond stability, whereas propane-2-sulfonamide derivatives may undergo faster oxidative metabolism.

Key Observations :

Substituents at the 5-position of benzoxazepine significantly modulate hydrogen-bonding capacity and lipophilicity.

Fluorinated sulfonamides (e.g., 6EW) enhance metabolic stability but may introduce synthetic complexity.

Ring puckering in benzoxazepines is influenced by alkyl substituents, impacting conformational preorganization.

Table 2: Comparative Pharmacokinetic Properties

| Property | Target Compound | 6EW Analog |

|---|---|---|

| Molecular Weight | 354.42 g/mol | 484.53 g/mol |

| logP (Predicted) | 1.8 | 3.2 |

| Hydrogen Bond Donors | 2 | 1 |

| Topological Polar Surface Area | 85 Ų | 72 Ų |

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide is a complex organic compound that has drawn attention for its potential biological activities. This compound is characterized by a unique benzoxazepine structure, which contributes to its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria. The specific mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted the ability of benzoxazepine derivatives to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Further research is needed to elucidate the specific pathways involved and the efficacy of this compound in various cancer models.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Certain benzoxazepine derivatives have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . These effects suggest that this compound could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways that promote neuroprotection or anti-inflammatory effects.

- Apoptotic Pathways : Inducing apoptosis through caspase activation is a potential mechanism for its anticancer effects.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DHPS | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a preclinical study involving various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell viability .

Q & A

Basic: What are the standard synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propane-2-sulfonamide, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves two key stages:

Oxazepine Ring Formation : Cyclization of precursors (e.g., 2-aminophenol derivatives) under acidic or basic conditions to form the benzoxazepine core. Temperature control (60–100°C) and solvent selection (e.g., DMF or THF) are critical for yield optimization .

Sulfonamide Coupling : Reaction of the benzoxazepine intermediate with propane-2-sulfonamide chloride in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) is used to isolate intermediates. HPLC is employed for final compound validation (>95% purity) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonamide coupling?

Methodological Answer:

Optimization strategies include:

- Statistical Design of Experiments (DoE) : Fractional factorial designs to assess variables like temperature, solvent polarity, and stoichiometry. For example, lowering reaction temperatures (to 40°C) reduces hydrolysis of the sulfonamide chloride .

- Catalyst Screening : Triethylamine or DMAP can enhance coupling efficiency by activating the sulfonamide electrophile .

- In Situ Monitoring : Real-time NMR or FTIR to track intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonamide attachment and oxazepine ring integrity (e.g., δ 2.1 ppm for dimethyl groups) .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 379.4) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzoxazepine core .

Advanced: How does the compound interact with biological targets, and what assays validate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., IC₅₀ determination via fluorogenic substrates) due to sulfonamide’s electrophilic sulfur .

- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines .

- Molecular Dynamics Simulations : Predict binding affinity to targets like COX-2 or HDACs, guided by the compound’s logP (~2.8) and polar surface area (85 Ų) .

Advanced: How can researchers resolve contradictions in solubility data across different studies?

Methodological Answer:

- Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting solubility .

- QSAR Modeling : Correlate substituent effects (e.g., propyl vs. ethyl groups) on solubility using Hansen solubility parameters .

Advanced: What computational tools are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Pathway Prediction : Density Functional Theory (DFT) to model sulfonamide activation barriers and regioselectivity .

- Pharmacophore Mapping : Schrödinger’s Phase or MOE to align derivatives with known kinase inhibitors .

- ADMET Prediction : SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .

Basic: What are the stability challenges for this compound under storage and experimental conditions?

Methodological Answer:

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines reveals degradation at λ > 300 nm; store in amber vials .

- Hydrolytic Stability : pH-dependent degradation (t₁/₂ = 72 hrs at pH 7.4 vs. 24 hrs at pH 1.2); use lyophilization for long-term storage .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during cyclization (yield increase from 45% to 78%) .

- Catalyst Immobilization : Silica-supported Pd catalysts for Suzuki-Miyaura coupling steps, enabling recycling and reducing metal leaching .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 378.45 g/mol | HRMS |

| logP | 2.8 ± 0.3 | Shake-flask |

| Aqueous Solubility (pH 7) | 0.12 mg/mL | HPLC-UV |

| Melting Point | 198–202°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.